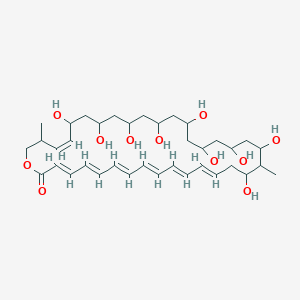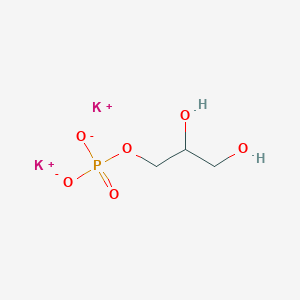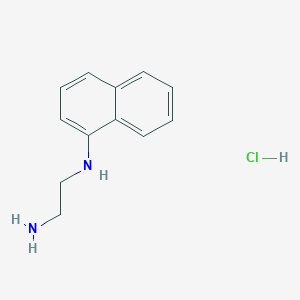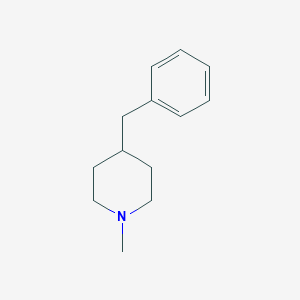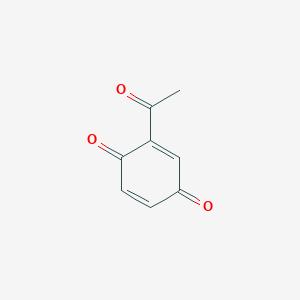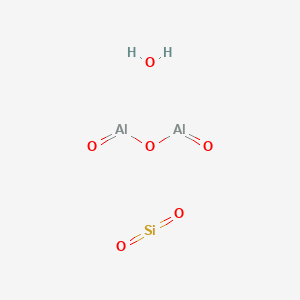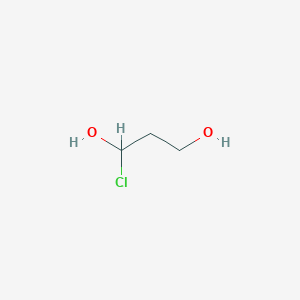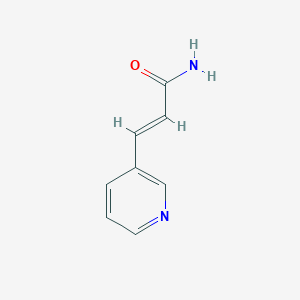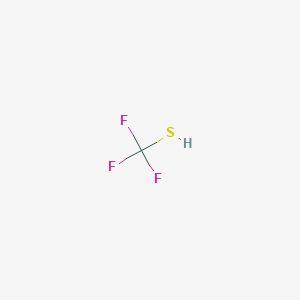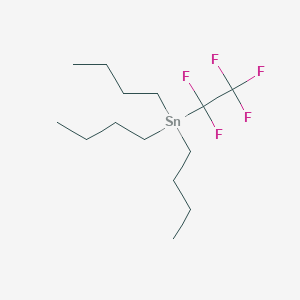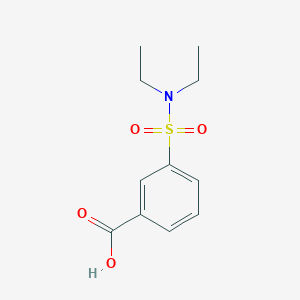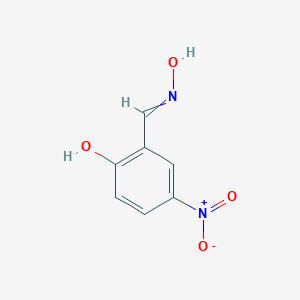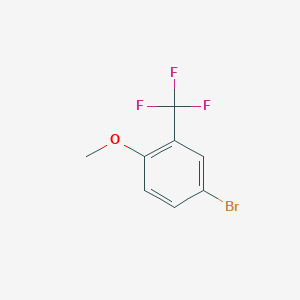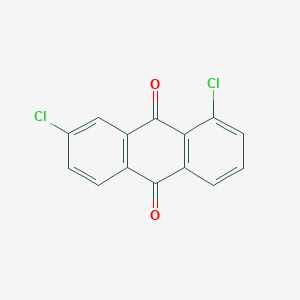
1,7-Dichloroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dichloroanthracene-9,10-dione (DCAD) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 267.08 g/mol. DCAD is a versatile compound that has been used in various fields of research, including organic chemistry, materials science, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1,7-Dichloroanthracene-9,10-dione in inducing apoptosis in cancer cells is not fully understood. However, studies have suggested that 1,7-Dichloroanthracene-9,10-dione may act by inhibiting the activity of certain enzymes involved in cell survival pathways, leading to the activation of apoptotic pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,7-Dichloroanthracene-9,10-dione can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). ROS can cause damage to cellular components, such as DNA, proteins, and lipids, leading to cell death. 1,7-Dichloroanthracene-9,10-dione has also been shown to inhibit the activity of certain enzymes involved in energy metabolism, leading to a decrease in cellular ATP levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,7-Dichloroanthracene-9,10-dione in lab experiments is its versatility. It can be easily synthesized and used in various chemical reactions. Additionally, its potential as an anticancer agent makes it an attractive candidate for cancer research.
One of the limitations of using 1,7-Dichloroanthracene-9,10-dione in lab experiments is its toxicity. It can cause skin and respiratory irritation and should be handled with caution. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects on cells.
Orientations Futures
There are several future directions for research involving 1,7-Dichloroanthracene-9,10-dione. One area of interest is the development of 1,7-Dichloroanthracene-9,10-dione derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of 1,7-Dichloroanthracene-9,10-dione's potential as an antioxidant, as its ability to induce oxidative stress in cells may have therapeutic benefits in certain diseases. Finally, further studies are needed to fully understand the mechanism of action of 1,7-Dichloroanthracene-9,10-dione and its effects on cellular pathways.
Méthodes De Synthèse
1,7-Dichloroanthracene-9,10-dione can be synthesized through a multi-step process using anthracene as the starting material. The synthesis involves the oxidation of anthracene using a strong oxidizing agent, such as potassium permanganate, to form 9,10-anthraquinone. The resulting anthraquinone is then chlorinated using chlorine gas to form 1,7-Dichloroanthracene-9,10-dione.
Applications De Recherche Scientifique
1,7-Dichloroanthracene-9,10-dione has been extensively studied in the field of organic chemistry due to its ability to undergo various chemical reactions, including nucleophilic addition, reduction, and substitution reactions. It has also been used in the synthesis of other organic compounds, such as dyes and pigments.
In medicinal chemistry, 1,7-Dichloroanthracene-9,10-dione has been investigated for its potential as an anticancer agent. Studies have shown that 1,7-Dichloroanthracene-9,10-dione can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
1594-69-0 |
|---|---|
Nom du produit |
1,7-Dichloroanthracene-9,10-dione |
Formule moléculaire |
C14H6Cl2O2 |
Poids moléculaire |
277.1 g/mol |
Nom IUPAC |
1,7-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O2/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6H |
Clé InChI |
ASMKLYHDMPMGHC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3)Cl |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Synonymes |
1,7-Dichloro-9,10-anthraquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



